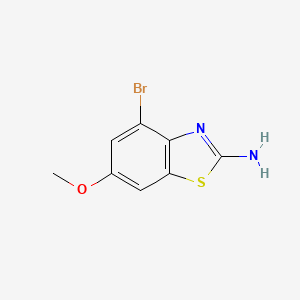

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Descripción general

Descripción

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the sixth position, and an amino group at the second position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine typically involves the bromination of 6-methoxy-1,3-benzothiazol-2-amine. One common method includes the reaction of 6-methoxy-1,3-benzothiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature with continuous stirring for 24 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

Substitution Reactions: Formation of various substituted benzothiazoles.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Benzothiazole derivatives, including 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, have shown significant potential as anticancer agents. Studies indicate that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms. For instance, derivatives have been tested against HeLa (cervical cancer) and COS-7 (kidney fibroblast) cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties:

Research has highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound have been effective against a range of pathogens, making them candidates for developing new antibiotics .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors. For example, certain benzothiazole derivatives inhibit metalloenzymes like carbonic anhydrase, which plays a role in tumor progression .

Material Science

Organic Semiconductors and LEDs:

this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the bromine and methoxy groups enhance the performance characteristics of materials used in electronic devices.

Chemical Biology

Enzyme Mechanisms and Protein Interactions:

This compound serves as a probe for studying enzyme mechanisms and protein interactions. Its structural features allow it to selectively bind to biological targets, facilitating the exploration of biochemical pathways .

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy Study :

A recent study evaluated the anticancer potential of various benzothiazole derivatives, including this compound. The results indicated that specific substitutions on the benzothiazole scaffold significantly influenced the anticancer activity against different cell lines, with some derivatives exhibiting IC50 values lower than 5 µM . -

Antimicrobial Activity Assessment :

Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with bromine and methoxy substitutions displayed enhanced activity compared to their unsubstituted counterparts .

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

- 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine

- 6-Methoxy-1,3-benzothiazol-2-amine

- 4-Bromo-1,3-benzothiazol-2-amine

Uniqueness: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes a bromine atom at the fourth position, a methoxy group at the sixth position, and an amino group at the second position. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C₈H₇BrN₂OS

- Molecular Weight : 249.12 g/mol

- CAS Number : 383131-09-7

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom and methoxy group enhances its interaction with biological targets, influencing various cellular processes.

The biological activity of this compound is primarily mediated through its interaction with enzymes and proteins involved in metabolic pathways. It has been shown to influence biochemical pathways by either inhibiting or activating specific enzymes, leading to alterations in cellular functions.

Key Mechanisms:

- Enzyme Interaction : This compound can bind to various enzymes, modulating their activity and affecting metabolic processes.

- Cell Signaling Pathways : It influences cell signaling pathways that regulate gene expression and cellular metabolism.

- Receptor Binding : The compound may interact with specific receptors, altering their function and affecting downstream signaling cascades.

Cellular Effects

Research indicates that this compound exhibits significant effects on different cell types. These effects include:

- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, showing cytotoxic effects on cancer cell lines.

Antimicrobial Activity Study

A study published in the Journal of Emerging Technologies and Innovative Research reported that derivatives of this compound exhibited promising antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied among different derivatives, indicating that structural modifications could enhance efficacy .

Anticancer Activity Investigation

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50 values were reported in the micromolar range, suggesting a moderate level of cytotoxicity . Flow cytometry assays indicated that the compound activates caspase pathways leading to programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 5.0 |

| 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-am | Antimicrobial | 10.0 |

| 6-Methoxy-1,3-benzothiazol-2-amino | Moderate Anticancer | 15.0 |

The table above illustrates how 4-Bromo-6-methoxy-1,3-benzothiazol-2-amines compare with similar compounds regarding their biological activities.

Propiedades

IUPAC Name |

4-bromo-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHZFLUVMSHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287510 | |

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-09-7 | |

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383131-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.